molecular formula C21H14N2O5 B14025035 3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

Cat. No.: B14025035
M. Wt: 374.3 g/mol
InChI Key: JTNQDXFXRVNKEI-UHFFFAOYSA-N
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Description

3’,6’-diamino-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is a heterocyclic compound belonging to the xanthene derivatives family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a spiro linkage between isobenzofuran and xanthene moieties, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-diamino-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the O-tosylation reaction, which is carried out in acetone as a solvent for 4 hours at 0°C in the presence of pyridine as a base . This reaction is followed by further steps to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3’,6’-diamino-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3’,6’-diamino-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,6’-diamino-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’,6’-diamino-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

3',6'-diamino-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H14N2O5/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9H,22-23H2,(H,24,25)

InChI Key

JTNQDXFXRVNKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O

Origin of Product

United States

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